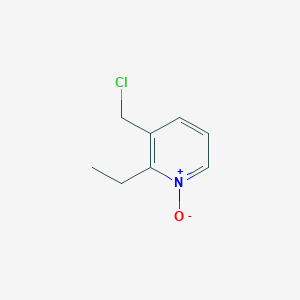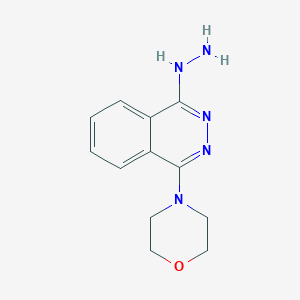![molecular formula C14H17NO4 B8369843 tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B8369843.png)
tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate is a complex organic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a formyl group, a dihydro-benzo[1,4]oxazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving formylation, cyclization, and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 6-Carboxy-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.
Reduction: 6-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the oxazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester: Similar structure but with an amino group instead of a formyl group.
6-Bromo-3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazine-4-carboxylic acid tert-butyl ester: Contains a bromine atom and a pyrido ring, differing in both structure and reactivity.
Uniqueness
tert-Butyl 6-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 6-formyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-6-7-18-12-5-4-10(9-16)8-11(12)15/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
RUIBTNKXFPJXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



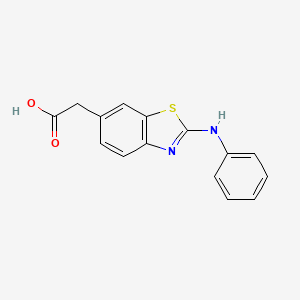

![7-methoxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B8369781.png)
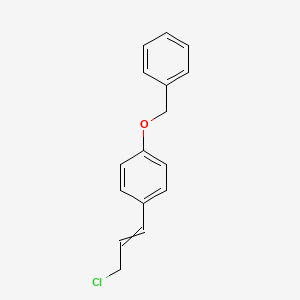
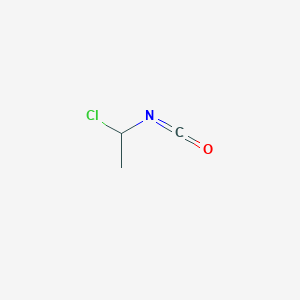
![5-[Bis(tert-butoxycarbonyl)amino]-6-methoxynicotinic acid](/img/structure/B8369817.png)
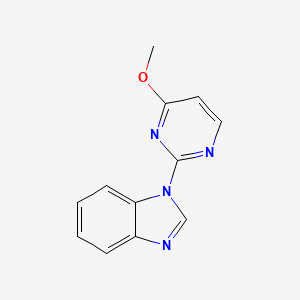
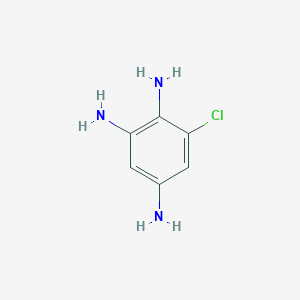
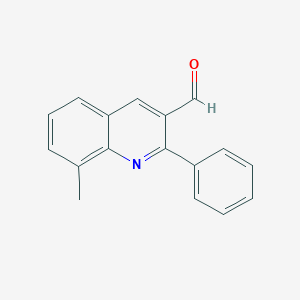
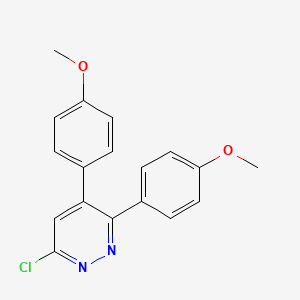
![(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B8369853.png)
